molecular formula C4H5BrN2O B13146066 5-bromo-1-methyl-1H-imidazol-2(3H)-one

5-bromo-1-methyl-1H-imidazol-2(3H)-one

Cat. No.: B13146066
M. Wt: 177.00 g/mol
InChI Key: NUDQSJNKRMCBTH-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-1H-imidazol-2(3H)-one is a heterocyclic organic compound that contains a bromine atom, a methyl group, and an imidazole ring. Compounds with imidazole rings are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-imidazol-2(3H)-one typically involves the bromination of 1-methyl-1H-imidazol-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized for scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 5-bromo-1-methyl-1H-imidazol-2(3H)-one can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized imidazole derivatives.

    Reduction Products: Reduced imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its imidazole ring, which is a common pharmacophore.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-imidazol-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The bromine atom and the imidazole ring are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazol-2(3H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-chloro-1-methyl-1H-imidazol-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

    5-bromo-1H-imidazol-2(3H)-one: Lacks the methyl group, which can influence its solubility and biological activity.

Uniqueness

5-bromo-1-methyl-1H-imidazol-2(3H)-one is unique due to the presence of both a bromine atom and a methyl group on the imidazole ring, which can significantly influence its chemical reactivity and biological properties.

Properties

Molecular Formula

C4H5BrN2O

Molecular Weight

177.00 g/mol

IUPAC Name

4-bromo-3-methyl-1H-imidazol-2-one

InChI

InChI=1S/C4H5BrN2O/c1-7-3(5)2-6-4(7)8/h2H,1H3,(H,6,8)

InChI Key

NUDQSJNKRMCBTH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CNC1=O)Br

Origin of Product

United States

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